molecular formula C15H21NO4S B6772293 Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone

Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone

Cat. No.: B6772293
M. Wt: 311.4 g/mol
InChI Key: IDIRDKQYBVGKBI-UHFFFAOYSA-N
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Description

Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazepane ring fused with a phenyl group substituted with a propan-2-ylsulfonyl group

Preparation Methods

The synthesis of Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazepane ring through cyclization reactions, followed by the introduction of the phenyl and propan-2-ylsulfonyl groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or oxazepane ring are replaced with other substituents. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone can be compared with other similar compounds, such as:

    Oxazepam: A benzodiazepine used for its anxiolytic and sedative properties.

    Propan-2-ylsulfonylphenyl derivatives: Compounds with similar sulfonyl groups that exhibit various biological activities.

    Other oxazepane derivatives: Compounds with the oxazepane ring structure that are studied for their diverse chemical and biological properties

Properties

IUPAC Name

oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12(2)21(18,19)14-9-5-4-8-13(14)15(17)16-10-6-3-7-11-20-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIRDKQYBVGKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)N2CCCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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